molecular formula C15H15ClN2O3S2 B5554735 N-(2-chlorophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide

N-(2-chlorophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide

Cat. No. B5554735
M. Wt: 370.9 g/mol
InChI Key: KFFBCRDBNYBWLZ-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of chemicals known for their potential in various pharmaceutical and chemical research applications. It features a complex structure, including a chlorophenyl group, pyrrolidinylsulfonyl moiety, and a thiophene carboxamide group, which contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step organic reactions, starting from basic building blocks like aniline, ethyl cyanoacetate, and various aldehydes. For instance, a similar compound, 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide, was synthesized using Gewald reaction conditions, which include condensation and subsequent reactions with specific ketones and sulfur compounds (Bhattacharjee, Saravanan, & Mohan, 2011). This method provides a versatile pathway for introducing various functional groups into the thiophene backbone.

Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. For example, a related compound's structure was elucidated using X-ray analysis, revealing a planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety, showcasing the compound's complex geometry and confirming the positions of various substituents (Banerjee et al., 2002).

properties

IUPAC Name

N-(2-chlorophenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S2/c16-12-5-1-2-6-13(12)17-15(19)14-9-11(10-22-14)23(20,21)18-7-3-4-8-18/h1-2,5-6,9-10H,3-4,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFBCRDBNYBWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide

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